

Pharmacological Profile of GS-443902 Trisodium: An In-depth Technical Guide

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Compound of Interest

Compound Name: GS-443902 trisodium

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Executive Summary

GS-443902, the trisodium salt of the active triphosphate metabolite of the antiviral prodrug remdesivir, is a potent inhibitor of viral RNA-dependent RNA polymerases (RdRps). This document provides a comprehensive overview of the pharmacological profile of GS-443902, detailing its mechanism of action, metabolic activation, and key in vitro and in vivo data. The information is presented to support further research and development of this and similar antiviral compounds.

Introduction

GS-443902 is a 1'-cyano-substituted adenosine nucleotide analogue that serves as the pharmacologically active moiety of the FDA-approved antiviral drug, remdesivir.[1][2] As the active form, GS-443902 directly interacts with viral machinery to halt replication. Understanding its detailed pharmacological profile is crucial for optimizing its therapeutic use and for the development of next-generation antiviral agents. The trisodium salt form of GS-443902 is a stable version of the compound, retaining the same biological activity as the free acid and is often used in research settings.[3]

Mechanism of Action



GS-443902 acts as a competitive inhibitor of viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for the replication of many RNA viruses.[3][4] It mimics the natural substrate, adenosine triphosphate (ATP), and is incorporated into the nascent viral RNA strand.[1][4] Following its incorporation, GS-443902 induces premature termination of RNA synthesis, thereby preventing the production of new viral genomes.[3] For SARS-CoV-2, it has been shown that after incorporation of GS-443902 (as remdesivir monophosphate), the RdRp adds three more nucleotides before stalling.[3]

Metabolic Activation

GS-443902 is not administered directly due to its charge and inability to efficiently cross cell membranes. Instead, it is formed intracellularly from its prodrugs, remdesivir (GS-5734) or the parent nucleoside GS-441524.

From Remdesivir

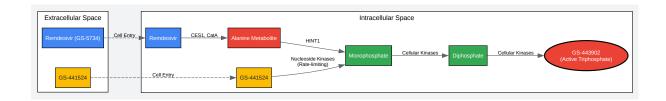
Remdesivir, a phosphoramidate prodrug, is designed to efficiently enter host cells. Once inside, it undergoes a multi-step enzymatic conversion to generate GS-443902. This process involves:

- Hydrolysis: Carboxylesterase 1 (CES1) and Cathepsin A (CatA) hydrolyze remdesivir to its alanine intermediate metabolite.
- Phosphoramidate Cleavage: Histidine triad nucleotide-binding protein 1 (HINT1) cleaves the phosphoramidate bond to yield the monophosphate form.
- Phosphorylation: Cellular kinases subsequently phosphorylate the monophosphate to the diphosphate and finally to the active triphosphate, GS-443902.[1]

From GS-441524

GS-441524, the parent nucleoside of remdesivir, can also be taken up by cells and converted to GS-443902. This pathway involves a three-step phosphorylation by cellular nucleoside kinases.[5] The initial phosphorylation to the monophosphate is considered the rate-limiting step in this pathway.[4]





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Metabolic activation pathways of Remdesivir and GS-441524 to GS-443902.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for GS-443902 and its precursors.

Table 1: In Vitro Inhibition of Viral RdRp by GS-443902

| Virus Target | Assay Type | IC50 (μM) | Reference |
|---|-------------|-----------|-----------|
| Respiratory Syncytial Virus (RSV) RdRp | Biochemical | 1.1 | [3] |
| Hepatitis C Virus (HCV) RdRp | Biochemical | 5 | [3] |
| SARS-CoV-2 RdRp | Biochemical | 0.032 | [6] |

Table 2: Intracellular Concentrations of GS-443902 following Prodrug Incubation



| Prodrug (Concentrat ion) | Cell Line | Incubation Time (h) | Cmax (pmol/millio n cells) | t1/2 (h) | Reference |
|--|-------------|------------------------|----------------------------------|----------|-----------|
| Remdesivir (1 μΜ) | Macrophages | 72 | 300 | - | [3] |
| Remdesivir (1 μΜ) | HMVEC | 72 | 110 | - | [3] |
| Remdesivir (1 μΜ) | HeLa | 72 | 90 | - | [3] |
| Remdesivir (10 mg/kg, i.v. in rhesus monkeys) | PBMCs | - | - | 14 | [3] |

Experimental Protocols In Vitro RdRp Inhibition Assay (General Protocol)

This protocol describes a general workflow for determining the IC50 of GS-443902 against a viral RdRp.

- Reaction Mixture Preparation: A reaction mixture is prepared containing a buffer (e.g., Tris-HCl), salts (e.g., MgCl2, KCl), a reducing agent (e.g., DTT), the purified viral RdRp enzyme, a synthetic RNA template-primer, and the four natural ribonucleoside triphosphates (ATP, GTP, CTP, UTP), one of which is typically radiolabeled or fluorescently tagged for detection.
- Inhibitor Addition: GS-443902 trisodium is serially diluted and added to the reaction mixtures at various concentrations.
- Reaction Initiation and Incubation: The reaction is initiated by the addition of the enzyme or the NTPs and incubated at a specific temperature (e.g., 30-37°C) for a defined period.
- Reaction Termination: The reaction is stopped by the addition of a quenching solution (e.g., EDTA).

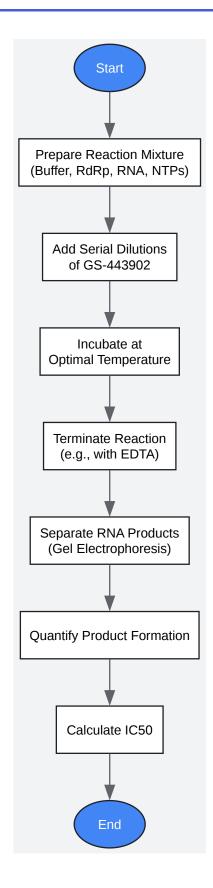






- Product Analysis: The newly synthesized RNA products are separated from the unincorporated nucleotides, typically by gel electrophoresis.
- Data Analysis: The amount of incorporated radiolabel or fluorescence is quantified for each inhibitor concentration. The IC50 value, the concentration of inhibitor that reduces enzyme activity by 50%, is then calculated by fitting the data to a dose-response curve.





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General workflow for an in vitro RdRp inhibition assay.

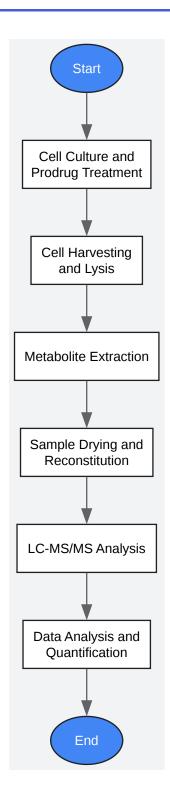


Intracellular GS-443902 Quantification by LC-MS/MS

This protocol outlines the steps for measuring the intracellular concentration of GS-443902.

- Cell Culture and Treatment: Adherent or suspension cells are cultured under standard conditions. The cells are then incubated with the prodrug (remdesivir or GS-441524) for a specified time course.
- Cell Harvesting and Lysis: Cells are washed with cold phosphate-buffered saline (PBS) and then lysed to release the intracellular contents. A common method is to use ice-cold 70% methanol.[4] An internal standard is typically added at this stage to control for extraction efficiency and matrix effects.
- Extraction: The cell lysate is incubated at a low temperature (e.g., -20°C) to precipitate proteins and other macromolecules. The mixture is then centrifuged, and the supernatant containing the small molecule metabolites is collected.
- Sample Preparation: The supernatant is dried under vacuum and the residue is reconstituted in a buffer suitable for LC-MS/MS analysis.
- LC-MS/MS Analysis: The reconstituted sample is injected into a liquid chromatographytandem mass spectrometry (LC-MS/MS) system.
 - Liquid Chromatography: The analytes are separated on a suitable column (e.g., a C18 reversed-phase column with an ion-pairing agent) using a gradient elution.
 - Tandem Mass Spectrometry: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify GS-443902 and the internal standard based on their unique parent and fragment ion masses.
- Data Analysis: A standard curve is generated using known concentrations of GS-443902
 trisodium. The concentration of GS-443902 in the cell extracts is then determined by
 comparing its peak area to that of the internal standard and interpolating from the standard
 curve. The final concentration is typically normalized to the number of cells.





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Workflow for intracellular GS-443902 quantification by LC-MS/MS.

Conclusion



GS-443902 trisodium is a potent viral RdRp inhibitor and the active form of the antiviral drug remdesivir. Its mechanism of action is well-characterized, and its intracellular formation from its prodrugs has been elucidated. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers in the field of antiviral drug discovery and development. Further studies to explore the pharmacokinetics and pharmacodynamics of GS-443902 in different viral and cellular contexts will be invaluable for the development of more effective and broad-spectrum antiviral therapies.

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